molecular formula C22H39BN2O3Si B6333312 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester CAS No. 1020658-62-1

6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester

Cat. No.: B6333312
CAS No.: 1020658-62-1
M. Wt: 418.5 g/mol
InChI Key: RRMATIXILFUHBR-UHFFFAOYSA-N
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Description

6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a boronic acid group, a piperidine ring, and a tert-butyldimethylsilyl (TBDMS) protecting group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The boronic acid pinacol ester moiety is then introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. Large-scale reactions would be conducted in reactors equipped with temperature and pressure control systems. The use of continuous flow chemistry could also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form borates.

  • Reduction: : The piperidine ring can be reduced to form piperidinol derivatives.

  • Substitution: : The TBDMS group can be removed through deprotection reactions using fluoride ions or other suitable reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Deprotection of the TBDMS group can be achieved using tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF).

Major Products Formed

  • Oxidation: : Formation of borates.

  • Reduction: : Piperidinol derivatives.

  • Substitution: : Removal of the TBDMS group to yield the corresponding hydroxyl group.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential in drug development, particularly in the design of inhibitors for various enzymes. Its boronic acid functionality allows it to interact with biological targets, making it useful in the treatment of diseases where enzyme inhibition is beneficial.

Case Study Example:
In a study by Zhang et al. (2020), derivatives of boronic acids were synthesized and evaluated for their inhibitory effects on specific proteases involved in cancer progression. The results indicated that modifications similar to those found in 6-(4-((tert-butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid significantly enhanced binding affinity and selectivity towards the target enzymes.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it an essential reagent for forming carbon-carbon bonds.

Synthesis Example:
In a recent publication (Smith et al., 2023), researchers utilized 6-(4-((tert-butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester to synthesize novel heterocyclic compounds. The study demonstrated that the compound could effectively couple with various aryl halides, yielding products with high yields and purity.

Material Science

The boronic acid group allows for the formation of dynamic covalent networks, which can be utilized in creating responsive materials. These materials can change properties in response to environmental stimuli, opening avenues for applications in sensors and drug delivery systems.

Research Insight:
A study by Lee et al. (2022) explored the use of boronic acid-based polymers for drug delivery applications. The incorporation of compounds like 6-(4-((tert-butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid facilitated controlled release mechanisms due to its reversible binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-carboxylic acid

  • 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-aldehyde

  • 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-sulfonic acid

Uniqueness

The uniqueness of 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester lies in its boronic acid group, which offers distinct reactivity and binding properties compared to other functional groups. This makes it particularly valuable in cross-coupling reactions and biological studies involving boronic acid interactions.

Biological Activity

6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester is a complex organic compound that has gained attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound incorporates a boronic acid moiety, which is known for its ability to interact with various biological targets, particularly in the context of enzyme inhibition and drug design.

Chemical Structure and Properties

The compound features a pyridine ring, a piperidine moiety, and a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility. The presence of the boronic acid pinacol ester makes it a versatile intermediate in organic synthesis, often utilized in the development of pharmaceuticals.

PropertyValue
Molecular FormulaC22H39BN2O3Si
Molecular Weight397.64 g/mol
CAS Number1020658-62-1
Boiling PointNot available
LogP (octanol-water partition)3.336

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can inhibit the activity of serine proteases and other enzymes involved in various metabolic pathways. The piperidine moiety may also contribute to the compound's ability to cross cell membranes, enhancing its bioavailability.

Inhibition Studies

Recent studies have demonstrated that boronic acid derivatives can act as potent inhibitors of histone lysine demethylases (KDMs), particularly KDM4 and KDM5 subfamilies. These enzymes play critical roles in epigenetic regulation and are implicated in cancer progression.

  • KDM Inhibition : In vitro assays have shown that compounds similar to this compound exhibit significant inhibition of KDM activity, leading to increased levels of trimethylated histones, which can affect gene expression profiles associated with tumor suppression.
  • Cellular Studies : In cellular models, this compound has demonstrated efficacy in reducing cell proliferation in cancer cell lines by modulating epigenetic markers. For example, treatment with similar boronic acid esters resulted in altered expression of oncogenes and tumor suppressors.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyridine boronic acids showed selective inhibition against KDM4A with IC50 values in the low micromolar range, suggesting potential use as anti-cancer agents .
  • Case Study 2 : Another research article indicated that compounds featuring similar structural motifs could effectively inhibit KDM5B, leading to enhanced apoptosis in breast cancer cell lines .

Properties

IUPAC Name

tert-butyl-dimethyl-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-yl]oxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39BN2O3Si/c1-20(2,3)29(8,9)26-18-12-14-25(15-13-18)19-11-10-17(16-24-19)23-27-21(4,5)22(6,7)28-23/h10-11,16,18H,12-15H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMATIXILFUHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39BN2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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